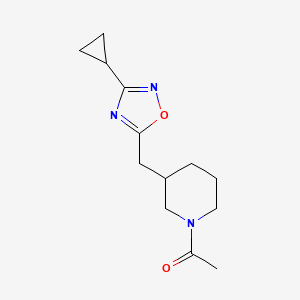
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .
Mode of Action
This compound acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The compound’s interaction with its targets leads to changes in cellular signaling pathways, which can result in various physiological effects .
Biochemical Pathways
Given its target, it is likely to influence pathways involvingcholinergic neurotransmission . The downstream effects of these pathways can include changes in heart rate, smooth muscle contraction, and various cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological context. Given its activity at the M1 receptor, potential effects could include changes in neuronal excitability, alterations in cognitive processes, and modulation of smooth muscle contraction .
生物活性
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound that integrates a piperidine ring with a cyclopropyl-substituted oxadiazole moiety. This unique structural combination has drawn attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article provides an overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O2, with a molecular weight of 248.24 g/mol. The compound features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 248.24 g/mol |
| CAS Number | 1235066-50-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. For instance, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which play a role in cancer therapy.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways. For instance, derivatives similar to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl have shown effectiveness against various bacterial strains.
2. Anticancer Activity
Research indicates that the compound demonstrates promising anticancer properties through apoptosis induction in cancer cells. A study highlighted that similar oxadiazole derivatives exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly enhance anticancer potency .
3. Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Specifically, it has been identified as a muscarinic receptor modulator. In vitro assays have shown that it acts as a partial agonist at M1 muscarinic receptors while exhibiting antagonist properties at M2 and M3 receptors . This selectivity suggests potential for therapeutic applications in treating cognitive disorders.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a study assessing the anticancer activity of various oxadiazole derivatives on human breast cancer cells (MCF-7), it was found that certain modifications in the structure led to enhanced cytotoxicity. The IC50 values were significantly lower than those for conventional chemotherapeutics like doxorubicin .
属性
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)16-6-2-3-10(8-16)7-12-14-13(15-18-12)11-4-5-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIRQLSQZDIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














